molecular formula C9H10BrN B1437152 (S)-5-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 903557-29-9

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1437152
CAS No.: 903557-29-9
M. Wt: 212.09 g/mol
InChI Key: IEUKCNPRRGOGDG-VIFPVBQESA-N
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Description

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a chiral compound with a bromine atom attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method is to start with 2,3-dihydro-1H-inden-1-amine and react it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1H-inden-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-2,3-dihydro-1H-inden-1-one, while substitution with an amine could produce 5-amino-2,3-dihydro-1H-inden-1-amine.

Scientific Research Applications

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The indane structure provides a rigid framework that can fit into binding pockets, making it a useful scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dihydro-1H-inden-1-amine: The non-chiral version of the compound.

    5-chloro-2,3-dihydro-1H-inden-1-amine: A similar compound with a chlorine atom instead of bromine.

    2,3-dihydro-1H-inden-1-amine: The parent compound without any halogen substitution.

Uniqueness

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of a bromine atom, which can significantly influence its reactivity and binding properties. The chiral center allows for enantioselective interactions, which are crucial in the development of enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

(1S)-5-bromo-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUKCNPRRGOGDG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651168
Record name (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903557-29-9
Record name (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903557-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc dust (28.0 g, 428 mmol) was added to a suspension of (E)-5-bromo-2,3-dihydro-1H-inden-1-one oxime (19.4 g, 86 mmol) in acetic acid (30 mL). The suspension was stirred at rt for 48 h. The reaction was filtered over Kiezelguhr gel. The residue was rinsed with ethyl acetate (2×100 mL). The combined filtrates were concentrated under reduced pressure to obtain a yellow oil. The yellow oil was partitioned between ethyl acetate (200 mL) and 2 N aq. HCl (200 mL). The acidic layer was separated before being basified using aq. 4 N NaOH and a white suspension was formed. Ethyl acetate (200 mL) was added and the milky mixture was filtered over Kiezelguhr gel. The organic phase was separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound as a clear light yellow oil (10.8 g, 59%). MS (ESI): m/z [M−NH2]+ 198.0
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 g
Type
catalyst
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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